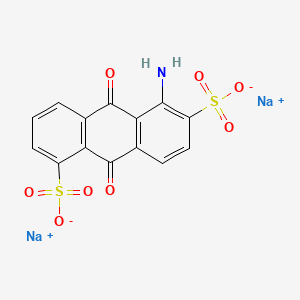![molecular formula C14H24ClNO B5027906 N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DMPEA is a derivative of amphetamine and has been studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride acts on the central nervous system by increasing the release of dopamine and serotonin, two neurotransmitters that play a role in regulating mood, motivation, and movement. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and stimulate the release of dopamine and serotonin in animal models. It has also been shown to have antidepressant-like effects and improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, it is also a controlled substance and requires special handling and storage procedures.
Orientations Futures
There are several potential future directions for research on N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, including its use in the treatment of neurological disorders, its potential as a cognitive enhancer, and its effects on the immune system. Further studies are needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form the intermediate, 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-methyl-2-propanamine in the presence of a base to form this compound hydrochloride.
Applications De Recherche Scientifique
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to have dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-6-7-13(10-12(11)2)16-9-8-15-14(3,4)5;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWEAGLTGQHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)


![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)

![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)

![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)


![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)
